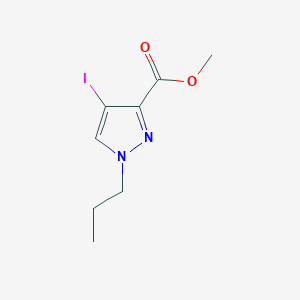

methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-iodo-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFGJHGXOQQACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrazole .

Scientific Research Applications

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive molecules.

Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and the ester group can play crucial roles in binding to target molecules, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues

The compound is compared below with two structurally related molecules: methyl 3-iodo-1H-indole-6-carboxylate () and methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (). Key differences lie in their heterocyclic cores, substituents, and physicochemical properties.

2.3. Physicochemical Properties

- Molecular Weight and Solubility: The indole derivative’s higher molecular weight (301.08 g/mol) and fused aromatic system likely reduce aqueous solubility compared to the pyrazole-based compounds. The amino-pyrazole (183.21 g/mol) is more polar and may exhibit better solubility in polar aprotic solvents (e.g., DMSO) than the iodinated pyrazole.

Thermal Stability :

- The indole compound decomposes at 150°C, suggesting moderate thermal stability. Pyrazole derivatives generally exhibit higher stability due to their aromaticity and resonance stabilization.

Research Implications and Gaps

- Future studies could employ these tools to elucidate its conformation and packing.

- Biological and Environmental Impact: highlights the persistence of halogenated compounds in indoor environments , but the environmental fate of iodinated pyrazoles remains unexplored. Similarly, the biological activity of the amino-pyrazole () warrants comparative toxicological studies with the iodinated analogue.

Biological Activity

Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 281.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store in a dark place at 2-8°C |

The specific targets and mechanisms of action for this compound are not fully elucidated. However, pyrazole derivatives generally interact with biological systems through:

- Competitive Inhibition : Competing with substrates for enzyme active sites.

- Allosteric Modulation : Binding to sites other than the active site to alter enzyme activity.

- Covalent Bonding : Forming stable bonds with target proteins, leading to prolonged effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research demonstrated that certain pyrazoles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin. The combination showed a synergistic effect, enhancing the overall efficacy of treatment .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for antimicrobial properties. A study indicated that some synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens. The structure of this compound suggests it could serve as a scaffold for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief .

Research Findings and Case Studies

Research on this compound is still emerging. Below are notable findings:

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.